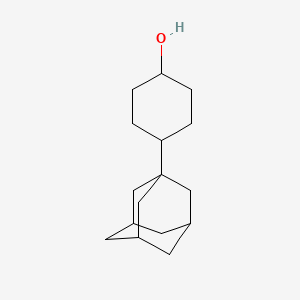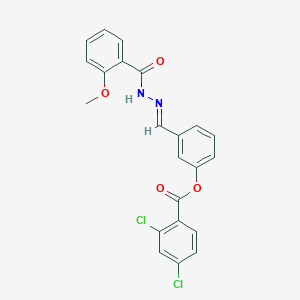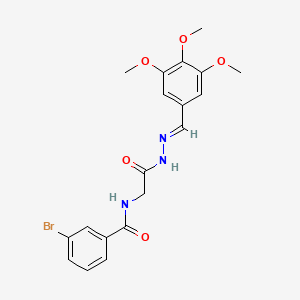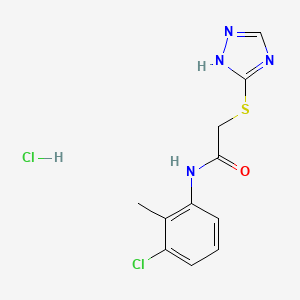![molecular formula C24H22N2O2S B12012348 3-(4-Ethoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one CAS No. 573930-30-0](/img/structure/B12012348.png)
3-(4-Ethoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-乙氧基苯基)-2-{[(3-甲基苯基)甲基]硫代}-3,4-二氢喹唑啉-4-酮是一种复杂的有机化合物,在科学研究的各个领域具有潜在的应用。该化合物以其独特的结构为特征,包括一个乙氧基苯基基团、一个甲基苯基甲基硫代基团和一个二氢喹唑啉酮核心。
准备方法
合成路线和反应条件
3-(4-乙氧基苯基)-2-{[(3-甲基苯基)甲基]硫代}-3,4-二氢喹唑啉-4-酮的合成通常涉及多个步骤,包括二氢喹唑啉酮核心的形成以及乙氧基苯基和甲基苯基甲基硫代基团的引入。这些反应中常用的试剂包括乙氧基苯、甲基苄基氯和硫脲。 反应条件通常涉及使用乙醇或甲醇等溶剂以及盐酸或硫酸等催化剂 .
工业生产方法
这种化合物的工业生产可能涉及使用流动微反应器系统,与传统的间歇式工艺相比,该系统在效率、通用性和可持续性方面具有优势 。这些系统可以对反应条件进行精确控制,从而提高最终产品的产率和纯度。
化学反应分析
反应类型
3-(4-乙氧基苯基)-2-{[(3-甲基苯基)甲基]硫代}-3,4-二氢喹唑啉-4-酮可以进行多种类型的化学反应,包括:
氧化: 这种反应通常涉及使用过氧化氢或高锰酸钾等氧化剂。
还原: 常见的还原剂包括硼氢化钠或氢化铝锂。
取代: 该化合物可以参与亲核取代反应,其中亲核试剂取代分子上的离去基团。
常用的试剂和条件
上述反应通常需要特定的试剂和条件。 例如,氧化反应可以在酸性或碱性介质中进行,而还原反应通常在四氢呋喃(THF)或乙醚等溶剂的存在下进行 .
形成的主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会生成喹唑啉酮衍生物,而还原可能会生成二氢喹唑啉化合物 .
科学研究应用
3-(4-乙氧基苯基)-2-{[(3-甲基苯基)甲基]硫代}-3,4-二氢喹唑啉-4-酮在科学研究中具有广泛的应用,包括:
化学: 用作合成更复杂分子的合成砌块。
生物学: 研究其潜在的生物活性,例如抗菌或抗癌特性。
医学: 探索其在治疗各种疾病方面的潜在治疗效果。
工业: 用于开发新材料和化学工艺.
作用机制
3-(4-乙氧基苯基)-2-{[(3-甲基苯基)甲基]硫代}-3,4-二氢喹唑啉-4-酮的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可能与酶或受体结合,调节它们的活性,并导致各种生物效应。 所涉及的具体分子靶点和途径取决于具体的应用和使用环境 .
相似化合物的比较
类似化合物
一些类似于 3-(4-乙氧基苯基)-2-{[(3-甲基苯基)甲基]硫代}-3,4-二氢喹唑啉-4-酮的化合物包括:
- 4,4′,4′′-三(N-3-甲基苯基-N-苯基-氨基)三苯胺 (m-MTDATA)
- 三苯胺衍生物
独特性
使 3-(4-乙氧基苯基)-2-{[(3-甲基苯基)甲基]硫代}-3,4-二氢喹唑啉-4-酮区别于类似化合物的是其独特的功能基团和结构特征的组合。
属性
CAS 编号 |
573930-30-0 |
|---|---|
分子式 |
C24H22N2O2S |
分子量 |
402.5 g/mol |
IUPAC 名称 |
3-(4-ethoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C24H22N2O2S/c1-3-28-20-13-11-19(12-14-20)26-23(27)21-9-4-5-10-22(21)25-24(26)29-16-18-8-6-7-17(2)15-18/h4-15H,3,16H2,1-2H3 |
InChI 键 |
OGGCGDUMHMQQRE-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC(=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(5Z)-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12012282.png)
![2-cyano-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B12012288.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B12012294.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012302.png)

![ethyl (2Z)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12012317.png)

![(2E)-1-(4-bromophenyl)-4,4,4-trifluoro-2-[2-(4-nitrophenyl)hydrazinylidene]butane-1,3-dione](/img/structure/B12012340.png)



